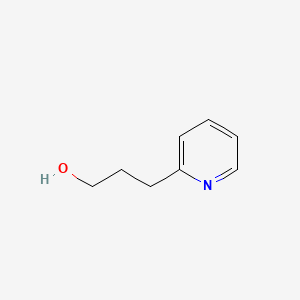
2-Pyridinepropanol
Cat. No. B1197344
Key on ui cas rn:
2859-68-9
M. Wt: 137.18 g/mol
InChI Key: FVZXYJDGVYLMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05134128
Procedure details


A solution of 3-(2-pyridyl)-2-propyn-1-ol (540 mg, 4.06 mmol) in ethyl acetate (15 ml) and ethanol (3 ml) was hydrogenated over 10% palladium on carbon at room temperature for 13 h. The mixture was filtered through celite and the filtrate on evaporation gave an oil, which was flash chromatographed on silica using 3% methanol/dichloromethane. Fractions with Rf of about 0.09 on evaporation gave the title alcohol as a yellow oil.



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]#[C:8][CH2:9][OH:10]>C(OCC)(=O)C.C(O)C.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][CH2:9][OH:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
540 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C#CCO
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate on evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica using 3% methanol/dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Fractions with Rf of about 0.09 on evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)CCCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

